2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole
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Overview
Description
2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzimidazole ring, a common motif in bioactive molecules, contributes to its significance in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole typically involves the reaction of 4-chlorobenzenethiol with a benzimidazole derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on a benzimidazole precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reducing agents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Halogenating agents or nitrating mixtures are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The 4-chlorophenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Specific pathways affected include inhibition of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the 4-chlorophenylthio group, resulting in different biological activity.
2-Methylbenzimidazole: Substituted with a methyl group instead of the 4-chlorophenylthio group.
2-(2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1H-benzimidazole: Contains additional functional groups that may alter its properties.
Uniqueness
2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in various research applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHGKQDMXEODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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